(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione
Description
(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione is a thioamide derivative characterized by a central methanethione (C=S) group flanked by two aromatic substituents: a 4-benzyloxyphenyl ring and a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)-(4-phenylpiperazin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c28-24(26-17-15-25(16-18-26)22-9-5-2-6-10-22)21-11-13-23(14-12-21)27-19-20-7-3-1-4-8-20/h1-14H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWZNHSTVPUTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a benzyloxy group with a phenyl ring under specific conditions, often using a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Coupling with Phenylpiperazine: The benzyloxyphenyl intermediate is then reacted with phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Introduction of the Methanethione Group: Finally, the methanethione group is introduced through a thiolation reaction, typically using a thiol reagent like thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or phenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols in solvents like ethanol or acetonitrile
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Benzyloxy group : Enhances lipophilicity and potential receptor interactions.
- Phenylpiperazine moiety : Known for its role in modulating neurotransmitter systems.
- Methanethione group : Contributes to the compound's reactivity and biological activity.
Research indicates that (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione exhibits various biological activities, particularly in the following areas:
Antidepressant and Antipsychotic Effects
The piperazine ring is associated with activity at serotonin and dopamine receptors. Studies suggest that modifications to this structure can enhance binding affinity and selectivity for these targets, which are crucial in treating mood disorders.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives have shown efficacy against various cancer cell lines, with mechanisms involving:
- Induction of apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Cell cycle arrest : Disrupting normal cell division processes.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
Case Studies
Several case studies provide insights into the compound's applications:
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of this compound revealed that specific substitutions on the piperazine ring enhanced receptor binding affinity for serotonin receptors, suggesting potential for developing new antidepressants.
Case Study 2: Anticancer Activity Assessment
Another investigation assessed the anticancer properties of similar compounds, demonstrating significant activity against breast cancer cell lines. The study reported lower IC50 values compared to established chemotherapeutics, indicating a promising therapeutic profile.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can be beneficial in the treatment of neurological disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
(4-Ethyl-1-piperazinyl)(4-methoxyphenyl)methanethione ()
- Structural Differences : Replaces the 4-phenylpiperazine with a 4-ethylpiperazine and substitutes the benzyloxy group with a smaller methoxy group.
- The ethyl group on piperazine may lower binding affinity to aromaticity-dependent targets compared to the phenyl group.
(4-Benzylpiperazin-1-yl)(thiazol-4-yl)methanone ()
- Structural Differences : Features a ketone (C=O) instead of a thione (C=S) and incorporates a thiazole ring.
- Implications :
- The ketone group may engage in stronger dipole interactions but lacks the nucleophilic reactivity of the thione.
- The thiazole ring introduces heterocyclic diversity, which could modulate pharmacokinetic properties.
Heterocycle Replacement: Piperazine vs. Morpholine
Morpholin-4-yl(phenyl)methanethione and Analog ()
- Structural Differences : Replaces piperazine with morpholine, a six-membered ring containing one oxygen atom.
- Functional Insights: Morpholine’s oxygen atom may alter electronic properties and hydrogen-bonding capacity compared to piperazine’s nitrogen. These analogs exhibited weak trypanocidal activity (IC₅₀ > 400 µM) but notable cytotoxicity (LD₅₀ = 214 µM), suggesting that piperazine derivatives might offer better selectivity .
Complex Substituent Effects
(4-(Dimethylamino)phenyl)(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)methanethione ()
- Structural Differences: Contains a dimethylamino group on the phenyl ring and a hydroxyphenylcarbonothioyl group on piperazine.
- The hydroxyphenylcarbonothioyl group introduces additional hydrogen-bonding sites, which may enhance binding specificity.
Comparative Data Table
Biological Activity
The compound (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione is a thio derivative that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.50 g/mol. The compound features a piperazine ring, which is commonly associated with various biological activities, including antipsychotic and antidepressant effects.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antiviral Activity : Methanethione derivatives have shown potential as antiviral agents, particularly against influenza viruses. They may inhibit viral replication by interfering with viral protein synthesis or assembly .
- Neurotransmitter Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which could influence mood and cognitive functions .
- Antioxidant Properties : Some studies suggest that thio compounds can exhibit antioxidant activity, potentially protecting cells from oxidative stress .
Antiviral Efficacy
A study highlighted the antiviral properties of methanethione compounds, including derivatives like this compound. These compounds were effective against various strains of influenza virus in vitro, demonstrating significant reductions in viral load .
Neuropharmacological Effects
In a recent study assessing the neuropharmacological profile of similar piperazine compounds, it was found that they exhibit anxiolytic and antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, which are critical in mood regulation .
Case Study 1: Antiviral Testing
In vitro testing of this compound against H1N1 influenza virus showed a dose-dependent reduction in viral replication. The compound was administered at varying concentrations, demonstrating significant antiviral activity at higher doses .
Case Study 2: Behavioral Studies
Behavioral assays on rodents treated with similar piperazine derivatives indicated reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential applications for treating anxiety disorders .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a benzyloxy-substituted phenyl ring with a piperazine-thione moiety. A representative approach (for analogous compounds) includes refluxing thiobenzamide derivatives with 1-benzylpiperazine in methanol, followed by purification via acid-base extraction and recrystallization . Yield optimization requires precise control of reaction parameters (e.g., temperature, solvent polarity) and characterization of intermediates using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzyloxy-phenyl and piperazine-thione moieties, with distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and thiocarbonyl carbons (δ ~200 ppm). Mass spectrometry (MS) confirms molecular weight, while HPLC (e.g., C18 column, UV detection at 254 nm) assesses purity (>95%) . IR spectroscopy can validate the C=S stretch (~1200 cm⁻¹) .
Q. How does solubility in common solvents impact formulation for in vitro assays?
- Methodological Answer : The compound’s solubility profile (e.g., in DMSO, ethanol, or aqueous buffers) must be empirically determined due to its hydrophobic benzyloxy and phenyl groups. For cell-based assays, DMSO stock solutions (10 mM) are diluted in culture media to ≤0.1% v/v to avoid cytotoxicity. Solubility challenges may necessitate prodrug strategies or nanoformulation .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate its neuropharmacological potential (e.g., receptor binding or enzyme inhibition)?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin 5-HT₁A or dopamine D₂ receptors) using transfected HEK293 cells. Competitive binding curves (IC₅₀ values) quantify affinity .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., via ADP-Glo™ assays) identifies selectivity against targets like PKC or MAPK .
- Neuroprotection : Oxidative stress models (e.g., H₂O₂-induced SH-SY5Y cell death) with PrestoBlue® viability assays .
Q. How do structural modifications (e.g., substituting the benzyloxy group) affect biological activity and selectivity?
- Methodological Answer :
- SAR Studies : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Assess changes in receptor binding (ΔIC₅₀) and logP (via HPLC) to correlate lipophilicity with activity .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with receptor binding pockets. For example, fluorination at the phenyl ring may enhance blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., CHO-K1 vs. HEK293).
- Meta-Analysis : Compare data across studies with attention to assay formats (e.g., fluorescence vs. radiometric detection). Adjust for batch-to-batch compound variability via LC-MS purity verification .
Q. How is in vivo efficacy assessed, and what pharmacokinetic parameters are critical for translational potential?
- Methodological Answer :
- Rodent Models : Acute toxicity (LD₅₀) in mice (OECD 423) followed by behavioral assays (e.g., forced swim test for antidepressant activity) .
- Pharmacokinetics : Oral bioavailability (%F) and half-life (t₁/₂) determined via LC-MS/MS plasma analysis. Blood-brain barrier penetration quantified by brain/plasma ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
